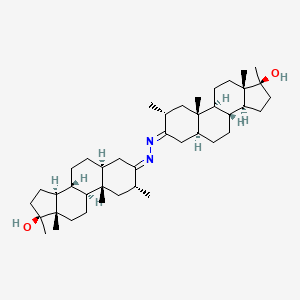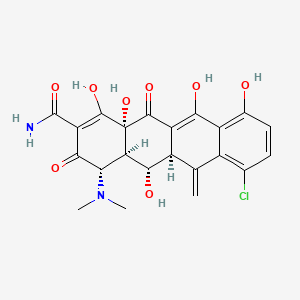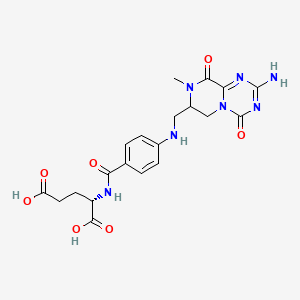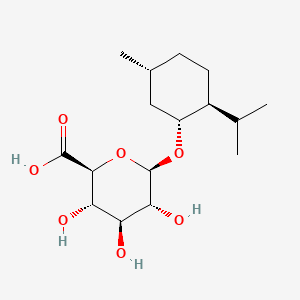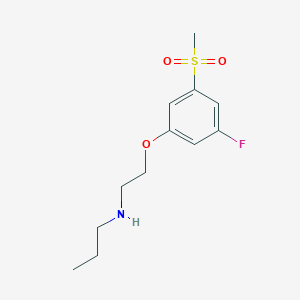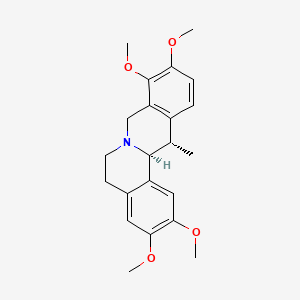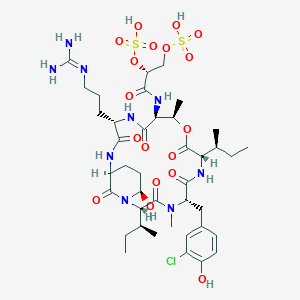
Micropeptin 478B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Micropeptin 478B is a plasmin inhibitor isolated from the Cyanobacterium Microcystis aeruginosa.
Applications De Recherche Scientifique
Protease Inhibition
Micropeptin 478B has been identified as a potent inhibitor of various proteases. It's part of a group of micropeptins isolated from the cyanobacterium Microcystis aeruginosa, which have been shown to inhibit trypsin and chymotrypsin. These compounds vary in their inhibitory concentration (IC50), indicating their potential for diverse biomedical applications, especially in conditions where protease activity is a factor (Gesner-Apter & Carmeli, 2009).
Chemical Biology and Drug Discovery
Micropeptin 478B, as a member of the Ahp-cyclodepsipeptides family, has shown significant promise in drug discovery due to its serine protease inhibitory properties. Research on Ahp-cyclodepsipeptides, which includes micropeptins, has focused on their isolation, structural elucidation, biosynthesis, and molecular mode of action, contributing substantially to the field of chemical biology and pharmacology (Köcher et al., 2020).
Enzyme Inhibition Mechanism Studies
The elucidation of the structure of micropeptin 478B and its analogs has been crucial in understanding their mechanism of enzyme inhibition. This information is vital for the design of potent aminopeptidase inhibitors and other pharmaceutical agents targeting specific enzymes. The crystal structure of microginin FR1, a compound similar to micropeptin 478B, bound to bovine lens leucine aminopeptidase, has provided insights into the binding structure and could be beneficial for the development of new inhibitors (Kraft et al., 2006).
Genetic and Biosynthetic Studies
The genetic basis for the biosynthesis of micropeptin 478B has been a subject of study. The gene cluster involved in producing micropeptin in Microcystis aeruginosa was identified, providing insight into the non-ribosomal peptide synthetases (NRPSs) responsible for its synthesis. This research is significant for understanding the biosynthesis of cyclic peptides in cyanobacteria and may contribute to the synthetic production of micropeptin and related compounds (Nishizawa et al., 2011).
Propriétés
Numéro CAS |
186368-51-4 |
|---|---|
Nom du produit |
Micropeptin 478B |
Formule moléculaire |
C40H62ClN9O18S2 |
Poids moléculaire |
1056.55 |
Nom IUPAC |
[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-1-oxo-3-sulfooxypropan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C40H62ClN9O18S2/c1-7-19(3)30-39(59)67-21(5)31(48-35(55)28(68-70(63,64)65)18-66-69(60,61)62)36(56)45-24(10-9-15-44-40(42)43)33(53)46-25-12-14-29(52)50(37(25)57)32(20(4)8-2)38(58)49(6)26(34(54)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-52H,7-10,12,14-15,17-18H2,1-6H3,(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H4,42,43,44)(H,60,61,62)(H,63,64,65)/t19-,20-,21+,24-,25-,26-,28+,29+,30-,31-,32-/m0/s1 |
Clé InChI |
SBCCONGDAHGETE-HWXQPLKUSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)OS(=O)(=O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Micropeptin 478B; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



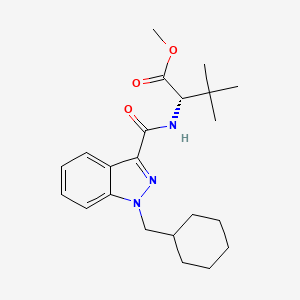
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)
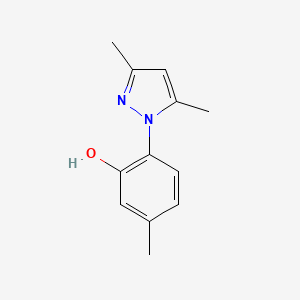
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)

